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Fadrozole is rapidly absorbed and cleared, with key parameters characterized in human and rat studies.

Table 1: Key Pharmacokinetic Parameters of Fadrozole

Parameter
Value in Humans
(Postmenopausal Women) [1]

Value in Rats (Female, 1
mg/kg oral) [2]

Time to Peak Plasma
Concentration (T~max~)

Median 1-2 hours 0.5 hours (unchanged drug)

Elimination Half-Life (t~½~) 10.5 hours 3.1 hours (unchanged); 6.8
hours (radioactivity)

Oral Clearance (CL/F) 621 mL/min Information Missing

Peak Plasma Concentration
(C~max~)

Not Specified 269 ng eq./mL (unchanged)

Primary Route of Excretion Information Missing Urine (89.3% of dose)

Absorption and Distribution: Fadrozole is rapidly absorbed after oral administration [1]. In rats, the

highest tissue concentrations were found in the adrenal glands, stomach, and liver [2].

Metabolism and Excretion: Fadrozole undergoes extensive metabolism, primarily through oxidation. The

proposed metabolic pathway illustrates the sequence of biotransformation.
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Proposed primary metabolic pathway of Fadrozole in rats based on identified metabolites [2].

The trans-8-hydroxy metabolite (CGP 45383) is a major circulating metabolite in rats and is primarily

excreted in urine as a glucuronide conjugate [2].

Pharmacodynamics and Mechanism of Action

Fadrozole is a potent, reversible, non-steroidal Type II aromatase inhibitor that binds to the cytochrome

P450 heme moiety [3].

Table 2: Pharmacodynamic Inhibition Data

Parameter Value / Finding Context
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| Inhibitory Constant (K~I~) | 3.0 ng/mL (Estrone pathway) 5.3 ng/mL (Estradiol pathway) | In vivo,

postmenopausal women [1] | | Aromatase Inhibition (Clinical Dose) | 82.4% (1 mg/day) 92.6% (2 mg twice

daily) | In postmenopausal women [3] | | Inhibition of Cortisol/Aldosterone Synthesis | No clinically

important inhibition at therapeutic doses [4] | Specific for aromatase | | IC~50~ for Aldosterone Synthase

(CYP11B2) | 1.6 nM (FAD286A enantiomer) | In vitro, human recombinant enzyme [4] |

Fadrozole suppresses plasma estrogen by inhibiting the conversion of androstenedione and testosterone to

estrone and estradiol [1] [4]. The disparity between K~I~ values suggests two estrogen synthesis pathways

may not be equivalent in terms of fadrozole inhibition [1].

The racemic drug's R-enantiomer, FAD286A, is highly potent and more selective for aldosterone synthase

(CYP11B2) than for aromatase, forming the basis for developing aldosterone synthase inhibitors [4] [5].

Experimental Protocol Summary

Understanding key experimental designs is critical for evaluating data and planning future studies.

Protocol 1: Human Phase I Dose-Ranging Study [1]

Objective: To investigate the relationship between in vivo androgen-to-estrogen conversion kinetics

and plasma concentrations of fadrozole.
Subjects: Postmenopausal women.

Dosing: Ascending oral doses from 0.3 mg to 8 mg twice daily, each for 2 weeks.
Kinetic & Endocrine Evaluation: Specifically performed for the 2 mg and 8 mg twice-daily regimens.

Blood samples were collected to determine plasma drug concentrations and estrogen levels.
Data Analysis: The in vivo drug inhibitory constant (K~I~) was calculated from the suppression of

estrone and estradiol biosynthesis from their androgen precursors.

Protocol 2: Rat Disposition Study [2]

Objective: To investigate the absorption, distribution, metabolism, and excretion of fadrozole.

Animals: Mainly female rats.
Dosing: A single oral dose of 1 mg/kg carbon-14 labeled fadrozole hydrochloride (14C-CGS

16949A).
Sample Collection: Plasma, tissues, urine, and feces were collected over 168 hours. Bile was

collected from cannulated rats.
Metabolite Profiling: Radioactivity was measured, and metabolites in plasma, urine, and bile were

identified using chromatographic techniques.
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Research and Development Context

Therapeutic Use: Fadrozole has been used for estrogen-dependent breast cancer, marketed in
Japan under the brand name Afema [3].

Evolution of AIs: As a second-generation AI, fadrozole offered improved selectivity over first-
generation drugs like aminoglutethimide but was later superseded by third-generation AIs

(anastrozole, letrozole, exemestane) with greater potency and specificity [6].
Repurposing for Aldosteronism: The R-enantiomer of fadrozole (FAD286) is a potent aldosterone

synthase inhibitor. Research and patent filings explore its use in treating conditions like primary
aldosteronism, hypertension, and heart failure [4] [5]. A once-daily dosing regimen has been

developed for an optimized R-fadrozole composition [5].

This technical overview synthesizes foundational pharmacokinetic, metabolic, and pharmacodynamic data

on fadrozole. The repurposing of its enantiomer for aldosterone synthase inhibition represents a significant

ongoing research area.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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